

biological activity of Methyl 3-Amino-4-methoxybenzoate derivatives

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Compound of Interest

Compound Name: *Methyl 3-Amino-4-methoxybenzoate*

Cat. No.: *B1302001*

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An In-depth Technical Guide on the Biological Activity of **Methyl 3-Amino-4-methoxybenzoate** Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-amino-4-methoxybenzoate and its derivatives represent a class of organic compounds with significant potential in medicinal chemistry. As analogs of aminobenzoic acid, these compounds are being explored for a variety of therapeutic applications, leveraging their structural similarities to biologically active molecules. This guide provides a comprehensive overview of the reported biological activities of aminobenzoic acid derivatives, with a focus on anticancer, antimicrobial, and anti-inflammatory properties. Due to a scarcity of publicly available research focused specifically on a broad range of **Methyl 3-Amino-4-methoxybenzoate** derivatives, this guide draws upon data from structurally related aminobenzoic acid analogs to provide insights into their potential biological activities and mechanisms of action.

Quantitative Biological Activity Data

The following tables summarize the quantitative biological activity data for various aminobenzoic acid derivatives, providing a comparative analysis of their efficacy.

Table 1: Anticancer Activity of Aminobenzoic Acid Derivatives

Compound Class	Cell Line	Activity (IC ₅₀ in μ M)	Reference Compound	Reference IC ₅₀ (μ M)
Schiff Bases of p-Aminobenzoic Acid	HepG2	≥ 15.0 [1][2]	Tamoxifen	19.6[1]
Benzamide Derivatives of p-Aminobenzoic Acid	MCF7	28.3 ± 5.1 [3]	Doxorubicin	Not Specified
Benzamide Derivatives of p-Aminobenzoic Acid	HCT-116	5.8 ± 0.24 to 21.3 ± 4.1 [3]	Doxorubicin / 5-Fluorouracil	Not Specified
Alkyl Derivatives of 4-Aminobenzoic Acid	NCI-H460	15.59 - 20.04[4]	Cisplatin	21.00[4]

Table 2: Antimicrobial Activity of Aminobenzoic Acid Derivatives

Compound Class	Microorganism	Activity (MIC in μM)	Reference Compound
Schiff Bases of p-Aminobenzoic Acid	Staphylococcus aureus (MRSA)	from 15.62[1][2]	Not Specified
Schiff Bases of p-Aminobenzoic Acid	Mycobacterium spp.	≥ 62.5 [1][2]	Not Specified
Schiff Bases of p-Aminobenzoic Acid	Fungal strains	≥ 7.81 [1][2][3]	Not Specified
Schiff Bases of p-Aminobenzoic Acid (Compound 11)	Bacillus subtilis	2.11	Norfloxacin
Esters and Amides of p-Aminobenzoic Acid	Various Bacteria & Candida albicans	Zone of inhibition reported[5]	Not Specified

Table 3: Anti-inflammatory Activity of Aminobenzoic Acid Derivatives

Compound Class	Assay	Activity	Reference Compound
2-Amino Benzoic Acid Derivatives	Carrageenan-induced paw edema	Potent activity reported	Aspirin, Phenylbutazone

Experimental Protocols

Detailed methodologies for key biological assays are provided below to facilitate the evaluation of **Methyl 3-Amino-4-methoxybenzoate** derivatives.

MTT Assay for Anticancer Activity

This protocol is a standard method for assessing cell viability and cytotoxicity.

Materials:

- Cancer cell lines of interest

- Complete cell culture medium (e.g., DMEM, RPMI-1640)
- Fetal Bovine Serum (FBS)
- Penicillin-Streptomycin solution
- Trypsin-EDTA solution
- Phosphate-Buffered Saline (PBS), sterile
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Dimethyl Sulfoxide (DMSO) or Solubilization Buffer (e.g., 10% SDS in 0.01 M HCl)
- 96-well flat-bottom sterile culture plates
- Microplate reader

Procedure:

- Cell Seeding:
 - Harvest and count cells from a sub-confluent culture.
 - Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 μ L of complete culture medium.
 - Incubate the plates at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow cell attachment.
- Compound Treatment:
 - Prepare a stock solution of the test compound in DMSO.
 - Make serial dilutions of the stock solution in a complete culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.

- Remove the medium from the wells and add 100 μ L of the medium containing the test compound at various concentrations. Include a vehicle control (medium with the same concentration of DMSO) and a positive control (a known anticancer drug).
- Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ atmosphere.
- MTT Addition and Incubation:
 - After the incubation period, add 10 μ L of MTT solution (5 mg/mL) to each well.
 - Incubate the plates for an additional 3-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
- Formazan Solubilization:
 - Carefully remove the medium from each well.
 - Add 100 μ L of DMSO or solubilization buffer to each well to dissolve the formazan crystals.
 - Gently shake the plate for 10-15 minutes to ensure complete dissolution.
- Absorbance Measurement:
 - Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
 - Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Agar Well Diffusion Method for Antimicrobial Susceptibility Testing

This method is used to assess the antimicrobial activity of a compound.

Materials:

- Bacterial and/or fungal strains

- Nutrient agar or Mueller-Hinton agar plates
- Sterile broth (e.g., Tryptic Soy Broth, Nutrient Broth)
- Sterile cotton swabs
- Sterile cork borer or pipette tips
- Test compound solutions at various concentrations
- Positive control (standard antibiotic) and negative control (solvent)
- Incubator

Procedure:

- Inoculum Preparation:
 - Prepare a fresh overnight culture of the test microorganism in a suitable broth.
 - Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1.5×10^8 CFU/mL).
- Plate Inoculation:
 - Dip a sterile cotton swab into the standardized microbial suspension and remove excess fluid by pressing it against the inside of the tube.
 - Evenly swab the entire surface of the agar plate to create a uniform lawn of the microorganism.
- Well Preparation and Compound Addition:
 - Using a sterile cork borer, create wells (typically 6-8 mm in diameter) in the agar.
 - Carefully add a defined volume (e.g., 50-100 μ L) of the test compound solution at different concentrations into each well.
 - Add the positive and negative controls to separate wells on the same plate.

- Incubation:
 - Allow the plates to stand for about 30 minutes to permit diffusion of the compounds into the agar.
 - Incubate the plates at 37°C for 18-24 hours for bacteria and at 25-28°C for 48-72 hours for fungi.
- Zone of Inhibition Measurement:
 - After incubation, measure the diameter of the clear zone of inhibition around each well in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.

Carrageenan-Induced Paw Edema in Rats for Anti-inflammatory Activity

This is a widely used in vivo model to screen for acute anti-inflammatory activity.

Materials:

- Wistar or Sprague-Dawley rats (150-200 g)
- Carrageenan solution (1% w/v in sterile saline)
- Test compound suspension/solution
- Positive control (e.g., Indomethacin, Diclofenac sodium)
- Vehicle (e.g., 0.5% carboxymethyl cellulose)
- Plethysmometer
- Syringes and needles

Procedure:

- Animal Acclimatization and Grouping:

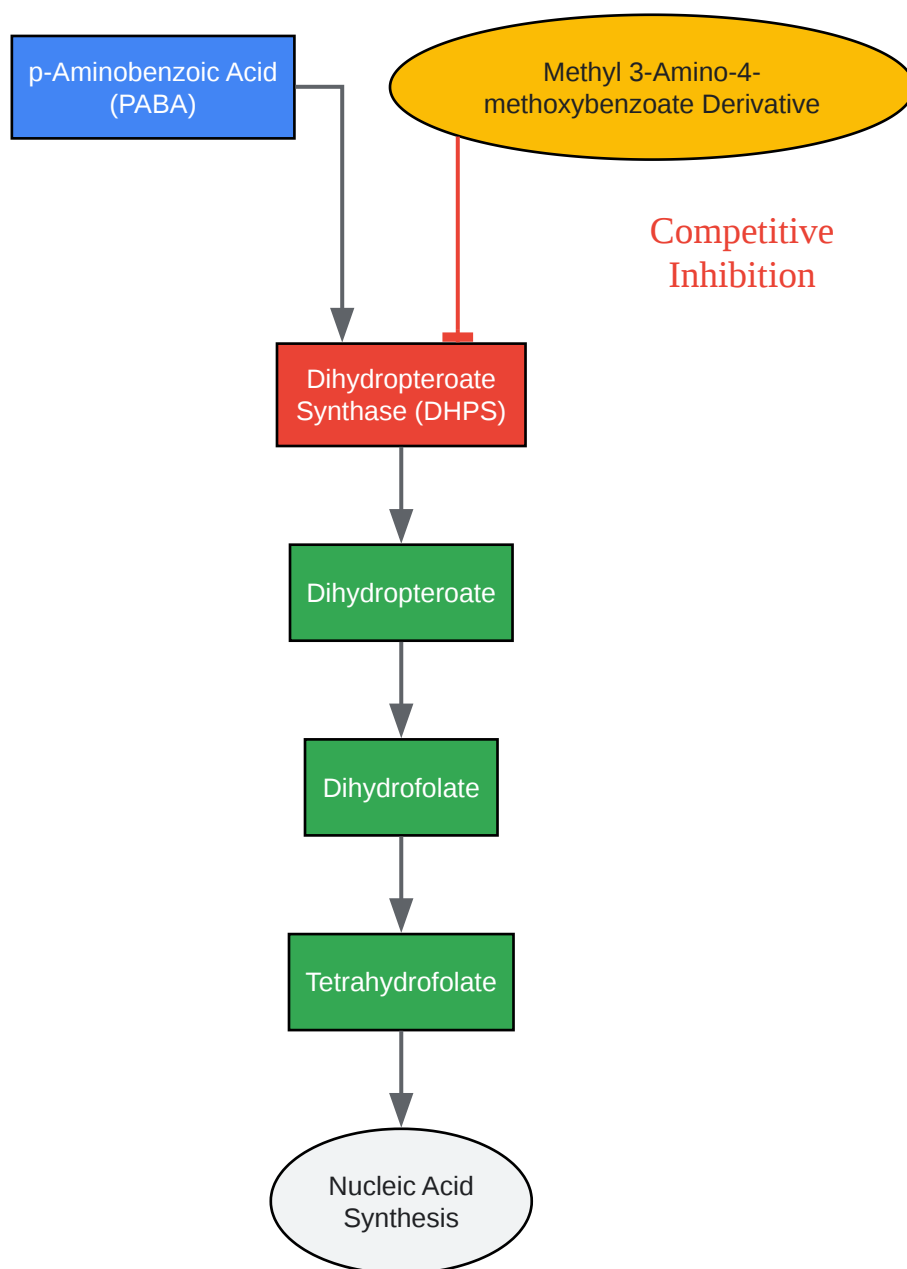
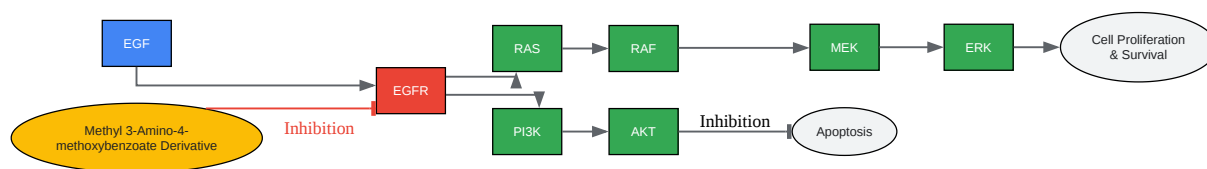
- Acclimatize the animals to the laboratory conditions for at least one week.
- Divide the animals into groups (e.g., vehicle control, positive control, and test compound groups).
- Compound Administration:
 - Administer the test compound or positive control orally or intraperitoneally, typically 30-60 minutes before inducing inflammation. The vehicle control group receives only the vehicle.
- Induction of Edema:
 - Measure the initial paw volume of the right hind paw of each rat using a plethysmometer.
 - Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw.
- Measurement of Paw Edema:
 - Measure the paw volume at regular intervals after carrageenan injection (e.g., at 1, 2, 3, and 4 hours).
- Data Analysis:
 - Calculate the percentage of inhibition of edema for each group compared to the vehicle control group at each time point.
 - A significant reduction in paw volume in the test group compared to the control group indicates anti-inflammatory activity.

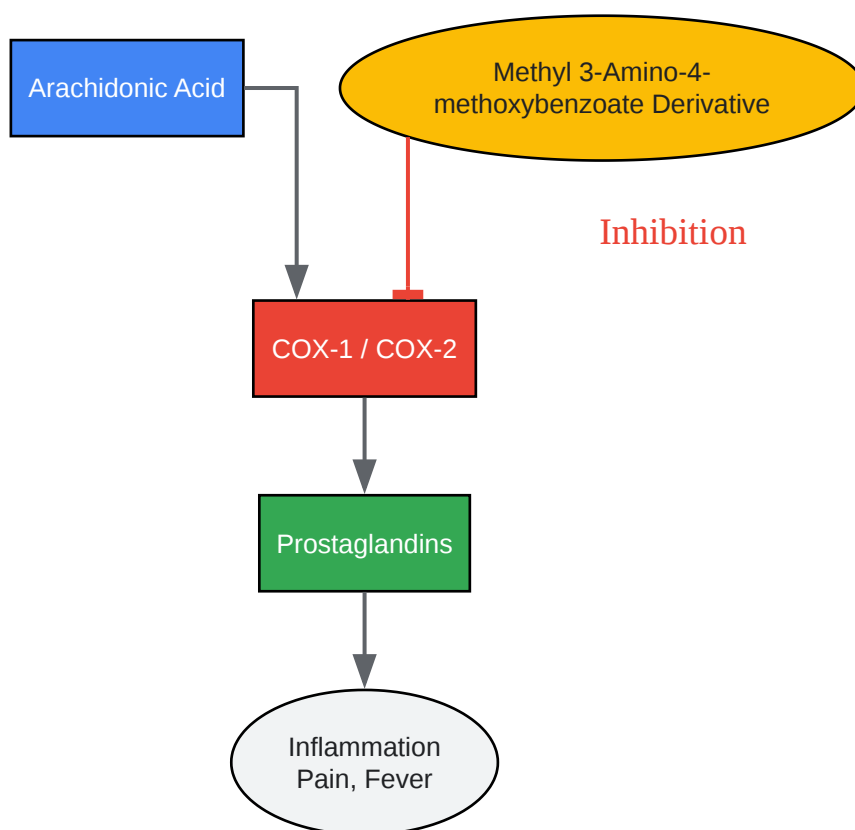
Signaling Pathways and Mechanisms of Action

Based on the biological activities of related aminobenzoic acid derivatives, several signaling pathways are likely targets for **Methyl 3-Amino-4-methoxybenzoate** derivatives.

Anticancer Activity: Potential EGFR Signaling Pathway Inhibition

Derivatives of aminobenzoic acid have been investigated as inhibitors of the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which is often dysregulated in cancer. Inhibition of EGFR can block downstream signaling cascades that promote cell proliferation and survival.





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